molecular formula C16H18N2O2S2 B11814750 5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol

5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol

Katalognummer: B11814750
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: PRYJUOJBLXHUDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a tosylated pyrrolidine and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine.

    Thiol Introduction: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding pyrrolidine derivative.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Wirkmechanismus

The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its functional groups. The thiol group, in particular, can form covalent bonds with cysteine residues in proteins, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a thiol group.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different substituents and properties.

Uniqueness

5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both a tosylated pyrrolidine and a thiol group, which can impart distinct chemical reactivity and potential biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C16H18N2O2S2

Molekulargewicht

334.5 g/mol

IUPAC-Name

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione

InChI

InChI=1S/C16H18N2O2S2/c1-12-4-7-14(8-5-12)22(19,20)18-10-2-3-15(18)13-6-9-16(21)17-11-13/h4-9,11,15H,2-3,10H2,1H3,(H,17,21)

InChI-Schlüssel

PRYJUOJBLXHUDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.